molecular formula C16H15N B10841876 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

Cat. No.: B10841876
M. Wt: 221.30 g/mol
InChI Key: YWQJYKCSHSTIRB-UHFFFAOYSA-N
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Description

2-methyl-6-(4-phenylbut-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the second position and a 4-phenylbut-1-ynyl group at the sixth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-phenylbut-1-ynyl)pyridine can be achieved through several methods. One common approach involves the coupling of 6-methylpicolinaldehyde with a propargylic carbonate derivative. The reaction typically employs a palladium catalyst and an N-heterocyclic carbene ligand under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-phenylbut-1-ynyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: N-bromosuccinimide, sodium hydride, tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

2-methyl-6-(4-phenylbut-1-ynyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-phenylbut-1-ynyl)pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(4-phenylbut-1-ynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-methyl-6-(4-phenylbut-1-ynyl)pyridine

InChI

InChI=1S/C16H15N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h2-4,7-10,13H,5,11H2,1H3

InChI Key

YWQJYKCSHSTIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CCCC2=CC=CC=C2

Origin of Product

United States

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